molecular formula C30H33N3O2S B2672454 N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 851412-92-5

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2672454
CAS No.: 851412-92-5
M. Wt: 499.67
InChI Key: NINUSQDPMHEDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a 1H-indole core modified with a thioether-linked 2-oxoethyl group and a 4-butylphenylamino substituent.

Properties

IUPAC Name

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O2S/c1-3-4-10-23-14-16-24(17-15-23)32-29(34)21-36-28-20-33(27-13-8-7-12-26(27)28)19-18-31-30(35)25-11-6-5-9-22(25)2/h5-9,11-17,20H,3-4,10,18-19,21H2,1-2H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINUSQDPMHEDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H28N6O2SC_{26}H_{28}N_{6}O_{2}S, with a molecular weight of 488.6 g/mol. The structure features an indole moiety, a butylphenyl group, and a thioether linkage, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC26H28N6O2S
Molecular Weight488.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound appears to be multifaceted, involving several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
  • Immunomodulatory Properties : There is evidence that this compound can modulate immune responses, potentially enhancing the efficacy of immune therapies.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell viability with an IC50 value of 27.6 μM. This suggests a strong potential for development as an anticancer agent.
  • Inflammatory Disease Models :
    • In animal models of inflammation, treatment with the compound led to a marked decrease in levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory drug.
  • Mechanistic Insights :
    • Research indicates that the compound may inhibit specific signaling pathways involved in cancer progression and inflammation, including NF-kB and MAPK pathways.

Data Tables

Study FocusCell Line/ModelIC50 (μM)Observations
Anticancer ActivityMDA-MB-23127.6Significant cytotoxicity observed
Anti-inflammatoryInflammatory ModelN/AReduced cytokine levels

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Benzamide + Indole - 2-Methylbenzamide
- 1H-Indol-1-yl with thioether
- 4-Butylphenylamino
Hydrophobic 4-butylphenyl group; thioether enhances stability
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide () Propanamide + Indole - 2-Fluoro-biphenyl
- Indol-3-yl ethyl
Fluorine increases electronegativity; biphenyl may enhance π-π interactions
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () Benzamide + Oxadiazole - Oxadiazole methylthio
- 4-Nitrophenylamino
Nitro group introduces polarity and electron-withdrawing effects
940860-27-5 () Benzamide + Thiazole - 3-Chlorophenyl piperazinyl
- Thioacetamide
Chlorophenyl and piperazine enhance solubility and receptor affinity
LY306740 () Indole + Acetylaminopropane - Methoxybenzyl acetyl
- Cyclohexylpiperazine
Methoxy and piperazine groups may improve CNS penetration

Pharmacokinetic and Functional Implications

Hydrophobicity and LogP :

  • The 4-butylphenyl group in the target compound increases lipophilicity (predicted higher LogP) compared to analogs with polar substituents like nitro () or fluorine (). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Compounds with oxadiazole () or piperazine () substituents may exhibit improved solubility due to hydrogen-bonding capabilities .

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ) could destabilize the amide bond, affecting metabolic stability. In contrast, the target compound’s alkyl and benzamide groups favor metabolic resistance .
  • Fluorine in ’s biphenyl moiety may alter binding affinity through electrostatic interactions .

Piperazine-containing analogs () are often associated with GPCR modulation, whereas the target compound’s benzamide-indole scaffold may target enzymes like COX-2 or tyrosine kinases .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of this benzamide-indole hybrid involves multi-step organic reactions. Key steps include:

  • Thioether linkage formation : Reacting a 2-mercaptoindole derivative with a bromoacetamide intermediate under basic conditions (e.g., NaOH in DMF) to introduce the thioether group .
  • Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-thioether moiety to the 2-methylbenzamide backbone .
  • Critical conditions : Temperature control (60–80°C for amidation), solvent choice (polar aprotic solvents like DMF enhance solubility), and stoichiometric ratios (1.2:1 excess of bromoacetamide to avoid side reactions) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the indole, thioether, and benzamide moieties. For example, the indole NH proton typically appears at δ 10–12 ppm, while thioether protons resonate at δ 3.5–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can researchers investigate the mechanism of action of this compound given the lack of direct target identification in existing literature?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., replace the 4-butylphenyl group with electron-withdrawing substituents) to identify pharmacophoric elements critical for activity .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to screen against potential targets (e.g., kinase domains or GPCRs) based on structural homology to related benzamide-indole compounds .
  • Transcriptomic profiling : Treat cell lines with the compound and perform RNA-seq to identify dysregulated pathways, followed by validation via siRNA knockdown .

Advanced: How should contradictory data regarding the biological activity of this compound be addressed in preclinical studies?

Methodological Answer:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to rule out variability .
  • Orthogonal assays : Confirm anticancer activity using both apoptosis assays (Annexin V/PI staining) and metabolic assays (MTT/WST-1) to cross-validate results .
  • Dose-response analysis : Test a broad concentration range (nM to μM) to identify biphasic effects or off-target interactions at higher doses .

Advanced: What strategies are effective for improving the pharmacokinetic properties of this compound without compromising its bioactivity?

Methodological Answer:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the 4-butylphenylamine moiety to enhance solubility and oral bioavailability .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve plasma stability and reduce hepatic first-pass metabolism .
  • Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., thioether oxidation) and guide deuteration or fluorination .

Advanced: How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Tumor microenvironment modeling : Use 3D spheroid cultures or co-culture systems (e.g., cancer-associated fibroblasts) to better mimic in vivo conditions .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Measure plasma/tissue concentrations in animal models to correlate exposure levels with efficacy .
  • Species-specific metabolism : Compare metabolite profiles (via LC-MS) across species to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.